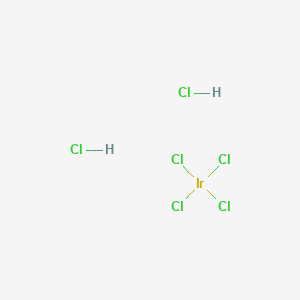
Hydrogen hexachloroiridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen hexachloroiridate, also known as dithis compound or hexachloroiridium acid, is a chemical compound with the formula H₂IrCl₆. It is a chloride-based iridium salt in the +4 oxidation state. This compound is commonly used as a precursor for other iridium salts and has various applications in scientific research and industry.
Preparation Methods
Hydrogen hexachloroiridate can be synthesized through several methods. One common synthetic route involves the reaction of iridium metal with chlorine gas in the presence of hydrochloric acid. The reaction conditions typically include elevated temperatures to facilitate the formation of the hexachloroiridate complex. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Hydrogen hexachloroiridate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds using reducing agents such as hydrazine.
Substitution: The chloride ligands in this compound can be substituted with other ligands, forming different iridium complexes.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrogen hexachloroiridate has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore the potential use of iridium compounds, including this compound, in medical applications such as cancer treatment.
Industry: It is used in high-temperature catalytic applications, stabilizing platinum-based catalysts on boron nitride supports, and in the preparation of iridium-palladium binary alloys for use as counter electrodes in dye-sensitized solar cells
Mechanism of Action
The mechanism by which hydrogen hexachloroiridate exerts its effects involves its ability to catalyze various chemical reactions. For example, it catalyzes the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes.
Properties
Molecular Formula |
Cl6H2Ir |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
tetrachloroiridium;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 |
InChI Key |
PVMMMVHZRGMXED-UHFFFAOYSA-J |
Canonical SMILES |
Cl.Cl.Cl[Ir](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


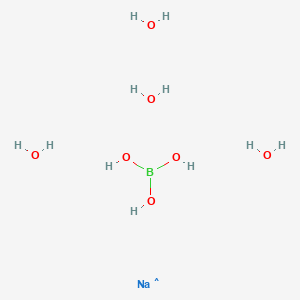
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
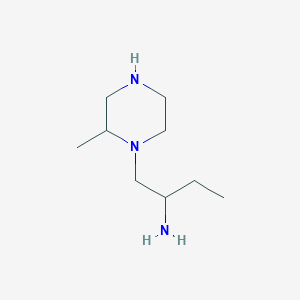
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
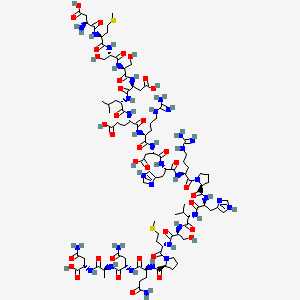
![1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13825699.png)
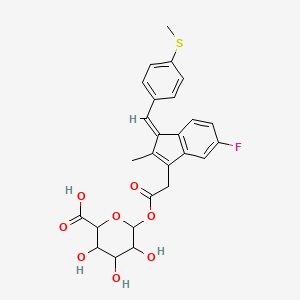
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)

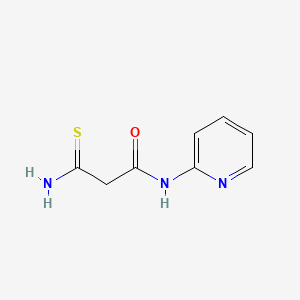
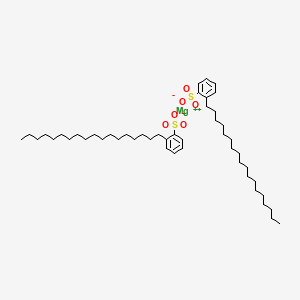

![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
